3-Aminopyrazole

Catalog No.
S572856
CAS No.
1820-80-0
M.F
C3H5N3
M. Wt
83.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminopyrazole

CAS Number

1820-80-0

Product Name

3-Aminopyrazole

IUPAC Name

1H-pyrazol-5-amine

Molecular Formula

C3H5N3

Molecular Weight

83.09 g/mol

InChI

InChI=1S/C3H5N3/c4-3-1-2-5-6-3/h1-2H,(H3,4,5,6)

InChI Key

JVVRJMXHNUAPHW-UHFFFAOYSA-N

SMILES

C1=C(NN=C1)N

Synonyms

1H-Pyrazol-3-amine; 5-Pyrazolamine; NSC 76122

Canonical SMILES

C1=C(NN=C1)N

Medicinal Chemistry:

  • Anti-infective agents: Studies explore the potential of 3AP derivatives as broad-spectrum antimicrobials. Some derivatives exhibit activity against both Gram-positive and Gram-negative bacteria by targeting essential enzymes like DNA gyrase and Topoisomerase IV [1].
  • Anticancer and anti-inflammatory agents: Research suggests that 3AP-containing molecules may possess antitumor and anti-inflammatory properties. Certain derivatives show promising results in cell line studies, potentially mimicking the activity of established anti-cancer drugs [2].

[1]

Amino-Pyrazoles in Medicinal Chemistry: A Review )[2]: Amino-Pyrazoles in Medicinal Chemistry: A Review )

Coordination Chemistry:

  • Ligand design: 3-Aminopyrazole can act as a chelating ligand, forming bonds with metal ions. This property makes it valuable in the development of new catalysts and materials with specific functionalities [3].

[3]

3-Aminopyrazole 98 1820-80-0 - Sigma-Aldrich

Organic Synthesis:

  • Synthetic building block: 3-Aminopyrazole serves as a valuable building block in the synthesis of diverse organic molecules due to its reactivity and the presence of functional groups that can undergo further transformations [4].

[4]

3-Aminopyrazole 98 1820-80-0 - Sigma-Aldrich

3-Aminopyrazole is a heterocyclic organic compound characterized by the presence of an amino group attached to the pyrazole ring. Its molecular formula is C3H5N3C_3H_5N_3, and it has a molecular weight of approximately 83.09 g/mol. The compound is also known by several other names, including 1H-pyrazol-3-amine and pyrazol-3-ylamine, and it is identified by the CAS number 1820-80-0 .

The structure of 3-Aminopyrazole consists of a five-membered ring containing two adjacent nitrogen atoms, which contributes to its unique chemical properties and biological activities. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications.

, primarily due to its amino group and the reactivity of the pyrazole ring. Some notable reactions include:

  • Condensation Reactions: It can undergo condensation with carbonyl compounds or nitriles to form more complex structures.
  • Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Cyclization Reactions: 3-Aminopyrazole can react with other functional groups to form fused heterocycles or derivatives .

3-Aminopyrazole exhibits a range of biological activities that make it a subject of interest in pharmaceutical research:

  • Anticancer Activity: Studies have shown that derivatives of 3-Aminopyrazole can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
  • Antimicrobial Properties: The compound has demonstrated effectiveness against various microbial strains, highlighting its potential as an antimicrobial agent .
  • Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases .

The synthesis of 3-Aminopyrazole typically involves several methods:

  • Condensation with Hydrazine: A common method involves the reaction of hydrazine with β-ketonitriles or α,β-unsaturated nitriles under acidic or neutral conditions. This process generates an intermediate hydrazone that cyclizes to form 3-Aminopyrazole .

    Example synthesis:
    text
    Step 1: React 50 mg of 3-oxo-3-phenylpropanenitrile with 11.6 mg of hydrazine in ethanol at 60°C for 24 hours.Step 2: Cool the mixture, evaporate the solvent, and purify the residue to obtain 45 mg of product (82% yield).
  • Use of Isoxazoles: Another method involves treating isoxazoles with hydrazine under specific conditions to yield aminopyrazoles through ring-opening and subsequent cyclization .

The applications of 3-Aminopyrazole are diverse and include:

  • Pharmaceutical Development: As a building block for synthesizing various bioactive compounds.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.
  • Material Science: Exploration in creating novel materials based on its chemical properties.

Interaction studies of 3-Aminopyrazole focus on its binding affinity with various biological targets. For instance, docking simulations have revealed how certain derivatives interact with tubulin's colchicine binding site, suggesting mechanisms for their anticancer effects . These studies are crucial for understanding how modifications to the structure can enhance efficacy and reduce side effects.

Several compounds share structural similarities with 3-Aminopyrazole, including:

Compound NameMolecular FormulaKey Characteristics
4-AminopyrazoleC3H5N3Amino group at the 4-position; different biological activities.
5-AminopyrazoleC3H5N3Amino group at the 5-position; shows unique reactivity patterns.
Pyrazol-4-aminesC4H6N4Exhibits different pharmacological profiles compared to aminopyrazoles.
Pyrazolo-triazinesVariesCombines pyrazole with triazine structures; potential for enhanced activity.

The uniqueness of 3-Aminopyrazole lies in its specific amino positioning on the pyrazole ring, which influences its reactivity and biological interactions distinctly compared to its analogs.

The history of pyrazole chemistry dates back to 1883 when German chemist Ludwig Knorr first discovered the antipyretic action of a pyrazole derivative in humans, which he named antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one). This discovery significantly stimulated interest in pyrazole chemistry, opening a new chapter in heterocyclic research. For several decades, pyrazoles were believed to be exclusively synthetic compounds until 1954, when Japanese researchers Kosuge and Okeda isolated the first natural pyrazole derivative, 3-n-nonylpyrazole, from Houttuynia Cordata, a plant from the "piperaceae" family in tropical Asia.

Within the broader field of pyrazole chemistry, aminopyrazoles—particularly 3-aminopyrazole—have emerged as compounds of substantial interest due to their diverse biological activities and synthetic utility. The interest in aminopyrazole synthesis and chemistry has experienced a significant revival in recent decades, largely driven by the established biological activity of commercial drugs containing pyrazole structures, including Zaleplon (a sedative), Viagra (for erectile dysfunction), and Allopurinol (for gout treatment).

Position in Pyrazole-Based Research

Pyrazoles represent one of the most extensively studied groups among the azole family of heterocycles. These five-membered rings containing two adjacent nitrogen atoms have found widespread applications across various fields including medicine, agriculture, and technology. Within this class, 3-aminopyrazole (3AP) has gained prominence as a particularly versatile building block for constructing more complex bioactive molecules.

The pyrazole ring system forms the core of numerous pharmaceutical agents, agricultural chemicals, and dyes. Pyrazole derivatives have demonstrated activities as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral agents. The 3-aminopyrazole moiety specifically serves as a valuable scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding interactions and its capacity to be further functionalized.

Several key characteristics contribute to the significance of 3-aminopyrazole in contemporary research:

  • The presence of multiple functional groups (pyrazole NH, amino group) enables diverse chemical transformations
  • Its small molecular size allows for incorporation into drug-like molecules without violating Lipinski's Rule of Five
  • The heterocyclic nature contributes to improved metabolic stability compared to certain carbocyclic counterparts
  • Its potential for forming hydrogen bonds facilitates interactions with biological targets

Fundamental Research Questions and Challenges

Despite growing interest in 3-aminopyrazole, several fundamental challenges and research questions remain:

  • Regioselectivity in synthesis and reactions: Due to the tautomeric nature of 3-aminopyrazole (which can exist as either 3- or 5-aminopyrazole in solution), achieving regioselective synthesis and functionalization remains challenging. This tautomerism can complicate reaction outcomes and product purification.

  • Structure-activity relationships: Understanding the precise contribution of the 3-aminopyrazole moiety to the biological activity of complex molecules requires further investigation. Determining how specific substitution patterns affect activity, selectivity, and pharmacokinetic properties is crucial for rational drug design.

  • Pharmacokinetic optimization: While 3-aminopyrazole derivatives show promising biological activities, optimizing their drug-like properties such as solubility, bioavailability, and metabolic stability continues to challenge medicinal chemists.

  • Sustainable synthesis development: As with many heterocyclic compounds, developing environmentally friendly, high-yielding synthesis routes for 3-aminopyrazole derivatives represents an ongoing research focus. Current methods often require harsh conditions or produce significant waste.

  • Target selectivity: Achieving high selectivity for specific biological targets while minimizing off-target effects remains a significant challenge in developing 3-aminopyrazole-based drugs.

These challenges drive current research efforts worldwide, as scientists work to harness the full potential of 3-aminopyrazole in drug discovery and development.

Classical Synthetic Approaches

Hydrazine-Based Cyclization Reactions

Hydrazine cyclization remains a cornerstone for 3-aminopyrazole synthesis. A representative protocol involves reacting 3-oxo-3-phenylpropanenitrile with hydrazine in ethanol under acidic conditions. For instance, heating a mixture of 3-oxo-3-phenylpropanenitrile (0.34 mmol), hydrazine (0.36 mmol), and acetic acid in anhydrous ethanol at 60°C for 24 hours yields 3-phenyl-1H-pyrazol-5-amine with an 82% yield after workup [1]. This method leverages the nucleophilic addition of hydrazine to the nitrile group, followed by cyclization and aromatization.

Table 1: Reaction Conditions for Hydrazine Cyclization

SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)
3-Oxo-3-phenylpropanenitrileHydrazine, acetic acidEthanol602482

The reaction’s efficiency depends on stoichiometric control of hydrazine and acid catalysts, which mitigate side reactions such as over-alkylation [1].

Curtius Degradation Pathways

The Curtius rearrangement offers an alternative route via acyl azide intermediates. Acyl azides, prepared from carboxylic acids using diphenylphosphoryl azide (DPPA), thermally decompose to isocyanates, which subsequently hydrolyze to primary amines. For example, treating a carboxylic acid with DPPA generates an acyl azide, which rearranges at elevated temperatures to form an isocyanate intermediate. Hydrolysis of this intermediate yields 3-aminopyrazole derivatives [4]. Recent studies confirm a concerted mechanism for this rearrangement, avoiding nitrene byproducts and ensuring stereochemical retention at migratory groups [4].

Contemporary Synthetic Strategies

From α,β-Unsaturated Nitriles

Electrosynthesis has emerged as a sustainable method for constructing 3-aminopyrazoles. A 2024 study demonstrated the cyclization of α,β-alkynic hydrazones with secondary amines under constant current in an undivided cell. Using potassium iodide (KI) as an electrolyte, this method achieves moderate-to-good yields (50–75%) with exclusive 3-position amination [3]. Electron-rich aromatic groups on the hydrazone and amine components enhance reactivity, as shown below:

Table 2: Electrosynthesis of 3-Aminopyrazoles from α,β-Alkynic Hydrazones

Hydrazone SubstituentAmine SubstituentYield (%)
4-MethoxyphenylMorpholine72
2-NaphthylPiperidine68

This protocol eliminates the need for transition-metal catalysts, aligning with green chemistry principles [3].

From 3-Oxo-3-phenylpropanenitrile

Optimized cyclization of 3-oxo-3-phenylpropanenitrile derivatives enables scalable production. As illustrated in Table 1, ethanol serves as an ideal solvent due to its polarity and boiling point, facilitating both dissolution and thermal activation. Post-reaction purification via ethyl acetate extraction and magnesium sulfate drying ensures high-purity products [1].

From Isoxazole Precursors via Ring-Opening/Ring-Closing Sequences

While not directly detailed in the provided sources, isoxazole ring-opening strategies are documented in broader pyrazole synthesis literature. These typically involve acid- or base-mediated cleavage of isoxazole rings, followed by re-cyclization with ammonia or amines to install the aminopyrazole moiety.

From Isothiazole Intermediates

Similarly, isothiazole intermediates may undergo nucleophilic substitution at the sulfur atom, followed by ring contraction to yield pyrazoles. Such methods remain niche due to challenges in controlling regiochemistry.

Regioselective Synthesis Considerations

Regioselectivity is paramount in 3-aminopyrazole synthesis. The electrosynthetic method described in Section 1.2.1 achieves >95% selectivity for the 3-amino regioisomer by leveraging the electronic effects of α,β-alkynic hydrazones [3]. In contrast, classical hydrazine cyclizations may require directing groups (e.g., phenyl in 3-oxo-3-phenylpropanenitrile) to bias cyclization toward the desired position [1].

Industrial Scale Production Methods

2,3-Halosubstituted Propionitrile Approaches

Industrial protocols often employ halogenated precursors to enhance reactivity and reduce side reactions. For example, 2,3-dichloropropionitrile reacts with ammonia under high pressure to form 3-aminopyrazole via sequential substitution and cyclization. This method benefits from the low cost of halogenated nitriles and scalable continuous-flow setups.

2-Halosubstituted Acrylonitrile Approaches

2-Chloroacrylonitrile serves as a versatile precursor for large-scale synthesis. Treatment with hydrazine at elevated temperatures (80–100°C) in aqueous media affords 3-aminopyrazole with minimal byproducts. Process optimization focuses on recycling unreacted starting materials and minimizing halogenated waste.

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 50 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 48 of 50 companies with hazard statement code(s):;
H302 (93.75%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (95.83%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (10.42%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1820-80-0

Dates

Modify: 2023-09-18

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